methyl (2E)-[(4-bromo-2-fluorophenyl)sulfonyl](pyrrolidin-2-ylidene)acetate
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Heterocyclic Compounds : This compound has been used in the synthesis of apomitomycin derivatives, showing its potential as an intermediate for mitomycin synthesis. The study demonstrates efficient yields in creating various methyl (Z)-α-aryl-α-[3-acetoxy-4-(N-ethoxycarbonyl-N-methylamino)pyrrolidin-2-ylidene]acetates from corresponding phenylacetates (Kametani et al., 1980).
Resolution and Configuration Determination of Antiandrogens : It has been applied in the resolution of nonsteroidal antiandrogens, assisting in the determination of the absolute configuration of active enantiomers (Tucker & Chesterson, 1988).
Preparation of Vinylogous Sulfonamides : The compound is involved in the creation of vinylogous sulfonamides, demonstrating its usefulness in synthesizing sulfone-substituted indolizines, which are valuable scaffolds for alkaloid synthesis (Michael et al., 2004).
Synthesis of Chiral Intermediates : This compound is utilized in the stereoselective synthesis of chiral intermediates for batzelladines A and B, highlighting its application in complex molecular synthesis (Guo et al., 2017).
Catalyzing (Hetero)aryl Chlorides : Its derivatives serve as powerful ligands for Cu-catalyzed coupling, enabling the synthesis of (hetero)aryl methylsulfones, important in pharmaceuticals (Ma et al., 2017).
Pharmacological and Medicinal Applications
Synthesis of Antihypertensive Agents : Derivatives of this compound have been synthesized and demonstrated antihypertensive α-blocking activity, showing its potential in developing new cardiovascular drugs (Abdel-Wahab et al., 2008).
Synthesis and QSAR of Anti-inflammatory Compounds : It's used in the synthesis of 4,5-diarylpyrroles, which exhibit anti-inflammatory properties. The compounds’ activity correlates with the molecular properties of the substituents (Wilkerson et al., 1994).
Safety and Hazards
Properties
IUPAC Name |
methyl (2E)-2-(4-bromo-2-fluorophenyl)sulfonyl-2-pyrrolidin-2-ylideneacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrFNO4S/c1-20-13(17)12(10-3-2-6-16-10)21(18,19)11-5-4-8(14)7-9(11)15/h4-5,7,16H,2-3,6H2,1H3/b12-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPNQMFDJGVGRR-ZRDIBKRKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C1CCCN1)S(=O)(=O)C2=C(C=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\1/CCCN1)/S(=O)(=O)C2=C(C=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrFNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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